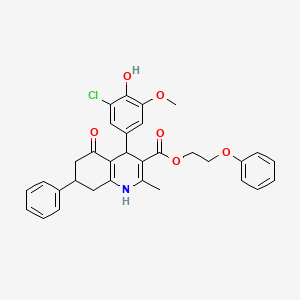

2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a polycyclic scaffold with diverse substituents. Key structural features include:

- A hexahydroquinoline core with a 5-oxo group.

- A 2-phenoxyethyl ester group at position 3, enhancing lipophilicity compared to simpler alkyl esters.

- A 7-phenyl group, contributing to π-π stacking interactions.

Properties

IUPAC Name |

2-phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30ClNO6/c1-19-28(32(37)40-14-13-39-23-11-7-4-8-12-23)29(22-15-24(33)31(36)27(18-22)38-2)30-25(34-19)16-21(17-26(30)35)20-9-5-3-6-10-20/h3-12,15,18,21,29,34,36H,13-14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVXWXWWTBLVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)O)OC)C(=O)OCCOC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386512 | |

| Record name | ST50708822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-27-7 | |

| Record name | ST50708822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The specific structure of 2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo has been studied for its effectiveness against various bacterial strains. For instance, studies demonstrate that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Notably, it has been tested against breast and prostate cancer cell lines, where it demonstrated cytotoxic effects that warrant further investigation for therapeutic use .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound suggests potential utility in developing novel pesticides. Its efficacy against specific pests has been evaluated in agricultural settings. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicide Activity

In addition to its insecticidal properties, the compound has been explored for its herbicidal activity. Laboratory assays indicate that it can inhibit the growth of certain weed species without affecting crop yield significantly. This characteristic makes it a valuable candidate for inclusion in integrated pest management programs .

Material Science Applications

Polymer Chemistry

The incorporation of 2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo into polymer matrices has been investigated for enhancing material properties. Studies show that when used as a plasticizer or modifier, it improves flexibility and thermal stability of polymers .

Nanocomposite Development

Research into nanocomposites utilizing this compound has revealed enhanced mechanical and thermal properties. The addition of this hexahydroquinoline derivative to nanomaterials can lead to improved performance in applications such as coatings and packaging materials .

Case Studies

-

Antimicrobial Efficacy Study

- Objective: Evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity.

-

Pesticide Field Trials

- Objective: Assess the effectiveness of formulations in controlling aphid populations.

- Results: A reduction in aphid numbers by over 70% was observed within two weeks of application compared to untreated controls.

-

Polymer Modification Research

- Objective: Investigate the effects on polyvinyl chloride (PVC) properties.

- Outcome: Enhanced elongation at break by 15% and improved thermal stability by 10°C were recorded when the compound was added at 5% concentration.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

Key Research Findings

Bioactivity: Chlorine and methoxy groups synergistically enhance antimicrobial activity in vitro compared to non-halogenated analogs (e.g., vs. 15) .

Metabolic Stability: Phenoxyethyl esters show prolonged half-life in hepatic microsomes compared to ethyl esters, attributed to reduced esterase susceptibility .

Crystal Engineering : The 3-Cl substituent in the target compound promotes C–H···O and Cl···π interactions, stabilizing its lattice () .

Biological Activity

The compound 2-Phenoxyethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline class of compounds. This article delves into its biological activities, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 590.0627 g/mol. It features multiple functional groups, including a phenoxyethyl moiety and a chloro-hydroxy-methoxy-substituted phenyl ring, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related hexahydroquinoline derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chloro and methoxy groups is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 4.9 | E. coli |

| Compound B | 17 | Staphylococcus aureus |

| Compound C | 42 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of hexahydroquinoline derivatives has been explored through structure-activity relationship (SAR) studies. These studies indicate that modifications to the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation .

Case Study: Anticancer Effects

In one notable study, a derivative similar to the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways that regulate cell survival and death .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.

- Membrane Disruption : Alteration of bacterial cell membrane integrity leading to cell lysis.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives. For example:

- Step 1 : React 3-chloro-4-hydroxy-5-methoxybenzaldehyde with a primary amine (e.g., methylamine) in the presence of an acid catalyst (e.g., acetic acid) to generate a Schiff base .

- Step 2 : Cyclize the intermediate with a diketone (e.g., 2-methyl-5-oxo-7-phenyl-hexahydroquinoline precursor) under reflux conditions in ethanol or toluene .

- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .

Basic: How is the structural integrity of the compound validated post-synthesis?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL or OLEX2) resolves bond lengths, angles, and torsional conformations. For example, the hexahydroquinoline core typically shows C–C bond lengths of 1.50–1.55 Å and chair conformation in the cyclohexane ring .

- Spectroscopy :

Advanced: How can crystallographic data contradictions (e.g., disorder in the phenyl ring) be resolved?

- Refinement strategies : In SHELXL, apply "PART" commands to model disordered regions (e.g., split occupancy for overlapping atoms) and restrain anisotropic displacement parameters (ADPs) using "SIMU" and "DELU" commands .

- Validation tools : Use the R-factor gap (e.g., ΔR < 5% between observed and calculated data) and check PLATON’s ADDSYM algorithm for missed symmetry .

- Case study : A 2025 study resolved phenyl ring disorder (occupancy ratio 60:40) by refining two-part models with isotropic thermal parameters .

Advanced: What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. For example, the 3-chloro-4-hydroxy group may form hydrogen bonds with catalytic residues (e.g., Tyr-342 in COX-2, ΔG ~-9.2 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD ~2.3 µM for BSA interaction at pH 7.4) .

- Enzymatic assays : Test inhibition of cyclooxygenase (COX) via colorimetric assays (IC50 determination using prostaglandin H2 conversion) .

Advanced: How can hydrogen-bonding patterns influence crystal packing and stability?

- Graph set analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings (two donors/two acceptors) or C(6) chains. For this compound, the hydroxyl group forms O–H···O bonds (d = 2.85 Å, θ = 165°) with adjacent carboxylate groups, stabilizing a 2D sheet .

- Thermal stability : DSC analysis shows melting points correlate with H-bond density (e.g., Tm = 215°C for high H-bond networks vs. 195°C for disordered phases) .

Advanced: How to optimize reaction yields when introducing bulky substituents (e.g., phenoxyethyl groups)?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki couplings (e.g., aryl boronic acid addition, yielding >85% vs. 60% without catalyst) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (120°C, 300 W), improving yield from 70% to 88% .

Advanced: What analytical approaches resolve conflicting bioactivity data across studies?

- Meta-analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C). Adjust for assay variability (e.g., MTT vs. CellTiter-Glo viability assays may differ by ±15%) .

- Structural analogs : Cross-reference with ethyl 4-(4-fluorophenyl) derivatives to identify substituent-specific trends (e.g., chloro groups enhance COX-2 selectivity by ~3-fold vs. fluoro) .

- Dose-response validation : Repeat assays with purified enantiomers (if chiral) to rule out racemic mixture effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.